molecular formula C4H8O B13782784 Tetrahydrofuran-3,3,4,4-D4

Tetrahydrofuran-3,3,4,4-D4

Cat. No.: B13782784
M. Wt: 76.13 g/mol
InChI Key: WYURNTSHIVDZCO-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrofuran-3,3,4,4-D4 (THF-D4) is a deuterated analog of tetrahydrofuran (THF), a cyclic ether classified as a heterocyclic compound. THF is a colorless, water-miscible organic liquid with low viscosity and excellent solvent properties for a wide range of polar and non-polar chemical compounds . Its high volatility and ability to dissolve various organic materials make it a staple in chemical laboratories and industrial processes . The deuterated form, this compound, features four deuterium atoms replacing hydrogen on the 3 and 4 carbons of the ring. This isotopic substitution makes it an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy, where it is used as a non-protonated solvent to prevent interference with the analysis of sample spectra. Furthermore, THF is a preferred solvent in advanced synthetic chemistry, particularly for organometallic compounds like organolithium and Grignard reagents, due to its Lewis basicity and strong coordinating power with cations such as Li+ and Mg2+ . Beyond its role as a solvent, THF is a key precursor in polymer science, most notably in the production of polytetramethylene ether glycol (PTMEG), which is used to make elastic fibers, polyurethane elastomers, and engineering plastics . The tetrahydrofuran ring structure is also a significant motif found in numerous biologically active marine natural products and terpenes, making it a point of interest in medicinal and natural products chemistry . This product, this compound, is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O

Molecular Weight

76.13 g/mol

IUPAC Name

3,3,4,4-tetradeuteriooxolane

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2

InChI Key

WYURNTSHIVDZCO-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(COCC1([2H])[2H])[2H]

Canonical SMILES

C1CCOC1

Origin of Product

United States

Advanced Spectroscopic Applications of Tetrahydrofuran 3,3,4,4 D4

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming signals from the solvent's protons, which would otherwise obscure the signals from the analyte of interest. ohsu.eduucla.edu Tetrahydrofuran-3,3,4,4-D4 (THF-d4) is frequently used for this purpose, particularly for samples that are soluble in THF. researchgate.netpitt.edu

Solvent Effects on NMR Chemical Shifts and Coupling Constants in this compound Environments

The solvent environment can significantly influence the chemical shifts and coupling constants of a dissolved analyte. acs.org THF, being a polar aprotic solvent, can engage in various intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding with suitable analytes. mdpi.comucsb.edu These interactions can alter the electron density around the nuclei of the analyte, leading to changes in their resonance frequencies (chemical shifts) in the NMR spectrum. mdpi.com

For instance, a study on 1,4-butanedioic acid and its salts demonstrated that the conformational equilibria are different in water versus THF, as reflected by the vicinal proton-proton NMR coupling constants. acs.org The use of deuterated THF allows for the precise measurement of these parameters for the solute without interference from solvent signals. The polarity of THF can also influence the conformation of molecules, which in turn affects the observed coupling constants. kit.edu

Table 1: Solvent Properties and Their Influence on NMR Parameters

PropertyInfluence on NMR Spectra
Solvent Polarity Affects the chemical shift of polar functional groups in the analyte through solute-solvent interactions. Can influence conformational equilibria, altering coupling constants. kit.edu
Hydrogen Bonding The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly shift the resonances of exchangeable protons (e.g., -OH, -NH) and other nearby nuclei. ucsb.edu
Anisotropic Effects Aromatic solvents or those with specific magnetic anisotropy can induce shifts in the analyte's signals depending on the analyte's orientation relative to the solvent molecules.

Investigation of Intermolecular Interactions and Dynamics via this compound as a Solvent

NMR spectroscopy is a sensitive probe of intermolecular interactions and molecular dynamics. mdpi.comcarlroth.com By observing changes in chemical shifts, relaxation times (T1 and T2), and nuclear Overhauser effects (NOEs) in a solution with this compound, researchers can gain insights into processes like hydrogen bonding, complex formation, and molecular association. ucsb.edureading.ac.uk

For example, the temperature dependence of chemical shifts in THF-d8 can reveal information about the thermodynamics of intermolecular interactions. reading.ac.uk Furthermore, diffusion-ordered spectroscopy (DOSY) experiments conducted in THF-d4 can be used to measure the diffusion coefficients of different species in solution, providing information about their size and interactions.

Specialized NMR Pulse Sequences and Experiments Enhanced by Selective Deuteration

The use of deuterated solvents like this compound is fundamental to many advanced NMR experiments. numberanalytics.commst.edu For instance, in multi-dimensional NMR experiments like COSY, HSQC, and HMBC, which are used to elucidate complex molecular structures, the suppression of the solvent signal is critical for observing the correlations between the nuclei of the analyte. libretexts.orgacs.org

Selective deuteration of the solvent also plays a role in techniques like solvent suppression. ohsu.edu While modern spectrometers have sophisticated pulse sequences to suppress solvent signals, the reduced intensity of the residual proton signal in a deuterated solvent makes these techniques more effective. mst.edu This is particularly important for detecting low-concentration analytes or for experiments that are sensitive to dynamic range. numberanalytics.com

Applications in Mass Spectrometry (MS) for Elucidation and Quantification

While the primary utility of this compound is in NMR, its deuterated nature also finds applications in mass spectrometry, particularly as an internal standard for quantification.

Isotopic Labeling for Reaction Monitoring by Mass Spectrometry

In mass spectrometry, stable isotope-labeled compounds are widely used as internal standards for accurate quantification. chemie-brunschwig.chwashington.edu The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of an isotopically labeled version of the analyte to the sample. nih.gov The labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte, meaning it behaves similarly during sample preparation and ionization. researchgate.net

This compound itself can be used as a deuterated internal standard in methods for analyzing volatile organic compounds. For example, it has been used as a surrogate standard in gas chromatography/mass spectrometry (GC/MS) methods for determining volatile organic compounds in water. usgs.govepa.gov More broadly, the concept of using deuterated compounds as internal standards is a cornerstone of quantitative mass spectrometry. biorxiv.orgacs.orgepa.gov

The use of deuterated standards allows for the correction of variations in sample extraction, derivatization, and instrument response, leading to highly accurate and precise measurements. washington.edubohrium.com This approach is crucial in various fields, including clinical analysis, environmental monitoring, and metabolic research. chemie-brunschwig.chbohrium.com

This compound as an Internal Standard in Quantitative Analytical Methods (e.g., GC-MS, LC-MS)

This compound, often referred to as deuterated THF or THF-d4 (though more commonly available as the fully deuterated THF-d8), serves as a crucial internal standard (ISTD) in quantitative analytical chemistry, particularly in methods coupled with mass spectrometry such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). mit.edu The fundamental principle behind its use lies in its chemical similarity to the non-deuterated analyte, tetrahydrofuran (B95107) (THF), and other structurally related compounds, while possessing a distinct, higher mass. This mass difference is essential for preventing signal overlap in the mass spectrometer.

An ideal internal standard co-elutes with the target analyte, experiencing similar effects from the sample matrix and the analytical system (e.g., injection variability, extraction efficiency, and ionization suppression or enhancement). aps.org Because deuteration has a minimal effect on the physicochemical properties that govern chromatographic retention, this compound serves this role effectively for its non-deuterated counterpart and other volatile organic compounds (VOCs). researchgate.net

A prominent application of deuterated THF is in the quantification of the contaminant 1,4-dioxane (B91453) in environmental samples like drinking water. aip.orgunifr.ch In these methods, a known quantity of the deuterated standard is added to the sample extract just before analysis. aip.org The analyte's concentration is then determined by comparing the response of the analyte's characteristic mass-to-charge (m/z) ion to that of the internal standard's characteristic ion.

For instance, in GC-MS analysis of 1,4-dioxane, the quantitation ion for the analyte is typically m/z 88, while for the deuterated THF internal standard, an ion such as m/z 46 (a fragment ion) is monitored. researchgate.netaip.org The use of a stable isotope-labeled internal standard like this compound provides a more accurate and precise quantification by correcting for potential sample loss during preparation and instrumental variability. unifr.ch Some methods may utilize the fully deuterated 1,4-dioxane-d8 (B96032) as the internal standard for 1,4-dioxane analysis, but deuterated THF is also frequently employed as a surrogate or internal standard for a broader class of polar volatile compounds in EPA methods. unifr.chaip.org

ParameterApplication Example: 1,4-Dioxane AnalysisSource(s)
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) aip.org
Analyte 1,4-Dioxane aip.org
Internal Standard (ISTD) Tetrahydrofuran-d8 (THF-d8) aip.org
Analyte Quantitation Ion m/z 88 unifr.ch
ISTD Quantitation Ion m/z 46 researchgate.netaip.org
ISTD Confirmation Ion m/z 78 researchgate.net
Typical ISTD Concentration 5 µg/mL in the final extract aip.org

Fragmentation Pathway Analysis Utilizing Deuterium (B1214612) Position Effects in this compound

The study of fragmentation pathways in mass spectrometry provides fundamental insights into molecular structure. The strategic placement of deuterium atoms in this compound offers a powerful tool for elucidating the complex rearrangement and cleavage mechanisms that occur upon electron ionization (EI). While detailed fragmentation studies specifically for the 3,3,4,4-d4 isomer are not widely published, analysis can be inferred from studies on non-deuterated THF and fully deuterated THF (THF-d8). unifr.chresearchgate.net

Upon electron impact, the tetrahydrofuran molecular ion (C₄H₈O⁺˙) is formed, which is often unstable and undergoes fragmentation. The most abundant fragment ion in the mass spectrum of non-deuterated THF is typically observed at m/z 42, corresponding to the cyclopropanyl cation (C₃H₆⁺˙) or propylene (B89431) (C₃H₆). aip.org The formation of this ion involves the loss of CH₂O. Other significant fragments include m/z 43 (C₂H₃O⁺), m/z 41 (C₃H₅⁺), and m/z 71 (loss of a hydrogen atom). aip.orgunifr.ch

By using this compound, the origin of the atoms in these fragments can be traced. The key is to observe the mass shifts of the fragment ions relative to those from unlabeled THF.

Loss of Formaldehyde (CH₂O): In unlabeled THF, the major fragmentation pathway leads to m/z 42. This is believed to involve the cleavage of the C-O bonds and the C-C bond adjacent to the oxygen. In this compound, the α-carbons (positions 2 and 5) are protonated, while the β-carbons (positions 3 and 4) are deuterated. If the fragmentation mechanism involves the expulsion of a formaldehyde-like unit (H₂CO), this unit would be formed from the C2 and C5 positions and their associated hydrogens. Therefore, the remaining C₃ fragment would retain the four deuterium atoms, resulting in a fragment at m/z 46 (C₃H₂D₄⁺˙).

Formation of C₂H₃O⁺ (m/z 43): This fragment likely involves the oxygen atom and two carbon atoms. In this compound, this fragment could appear at different masses depending on which carbons are retained. If the fragment retains C2 and C3, it would have the formula C₂HD₂O⁺, resulting in a peak at m/z 45.

The mass spectrum of fully deuterated THF (THF-d8) shows major fragments at m/z 46 and m/z 48, with a significant parent ion at m/z 80. aip.org The fragment at m/z 46 in THF-d8 corresponds to the loss of CD₂O from the molecular ion, forming C₃D₆⁺˙. This supports the proposed mechanism for the formation of the m/z 42 ion in unlabeled THF. The presence of these specific fragments in deuterated analogs confirms that complex rearrangements occur, and the position of the deuterium label is critical for distinguishing between proposed fragmentation pathways.

Ion (from unlabeled THF)m/z (H)Proposed FormulaExpected m/z in THF-3,3,4,4-d4Postulated Fragment Formula
[M-H]⁺71C₄H₇O⁺74 / 75C₄H₃D₄O⁺ / C₄H₄D₃O⁺
[M-CH₂O]⁺˙42C₃H₆⁺˙46C₃H₂D₄⁺˙
[C₂H₃O]⁺43C₂H₃O⁺45 / 47C₂HD₂O⁺ / C₂D₃O⁺
[C₃H₅]⁺41C₃H₅⁺44 / 45C₃HD₄⁺ / C₃H₂D₃⁺

Spectroscopic Characterization of Molecular Conformations and Dynamics in this compound

The five-membered ring of tetrahydrofuran is not planar but exists in a dynamic equilibrium of puckered conformations. This dynamic behavior, known as pseudorotation, involves a continuous interconversion between various "bent" (or "envelope," Cₛ symmetry) and "twisted" (C₂ symmetry) forms. nih.govrsc.org Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), are essential tools for studying these conformations and the energy barriers between them. The use of selectively deuterated species like this compound provides a more detailed understanding of these dynamics.

High-level ab initio calculations and advanced spectroscopic experiments have shown that the C₂ (twisted) and Cₛ (bent) conformers of THF are very close in energy, with the twisted form being slightly more stable. nih.gov The energy barrier for interconversion is very low, allowing for rapid pseudorotation at room temperature. researchgate.net On the NMR timescale, this rapid motion results in averaged signals, making it challenging to study individual conformers without specialized techniques or by analyzing isotope effects. researchgate.net

Vibrational spectroscopy of deuterated THF provides more distinct spectral features. In a study of polytetrahydrofuran, the polarized infrared spectra of polythis compound were measured and compared with the non-deuterated and fully deuterated polymers. aip.org Normal coordinate calculations based on these spectra helped to confirm the planar zigzag conformation of the polymer skeleton and allowed for detailed assignment of the vibrational bands. aip.org The substitution of hydrogen with heavier deuterium atoms causes a predictable shift of vibrational frequencies to lower wavenumbers, particularly for modes involving the C-D bonds, such as stretching and bending vibrations. This isotopic shift helps to unambiguously assign complex spectral regions. aip.org

NMR studies on selectively deuterated THF derivatives have been crucial for determining accurate spin-spin coupling constants (J-couplings). researchgate.net These coupling constants are dependent on the dihedral angles within the molecule and thus provide critical information for building a quantitative model of its conformational behavior. The analysis of the simplified multiplet structures in the spectra of deuterated analogs, including those similar to this compound, allows for the extraction of coupling constants that are otherwise inaccessible from the complex spectrum of unlabeled THF. researchgate.net This data is then used to refine the parameters of the pseudorotational model, such as the puckering amplitude and the relative energies of the conformers. berkeley.edu

Spectroscopic TechniqueInformation Gained from THF-3,3,4,4-D4Key FindingsSource(s)
Infrared Spectroscopy Assignment of vibrational modes (e.g., C-D stretching, bending).Isotopic shifts confirm vibrational assignments and support conformational models. aip.org
NMR Spectroscopy Determination of precise J-coupling constants.Simplifies complex spectra, allowing for the extraction of dihedral angle information crucial for modeling pseudorotation. researchgate.net
Computational Modeling Calculation of potential energy surfaces for pseudorotation.Deuteration helps validate theoretical models by comparing calculated and experimental isotopic effects on spectra and energies. nih.govresearchgate.net

Mechanistic Investigations Utilizing Tetrahydrofuran 3,3,4,4 D4

Elucidation of Organic Reaction Mechanisms through Isotope Tracing

Isotopic labeling is a fundamental technique for elucidating reaction mechanisms by tracking the fate of labeled atoms. numberanalytics.com Replacing specific hydrogen atoms with deuterium (B1214612) in a reactant like THF allows for the direct observation of which bonds are broken and formed during a reaction. numberanalytics.comresearchgate.net Tetrahydrofuran-3,3,4,4-D4 is particularly useful for distinguishing between reactions occurring at the α-positions (C2/C5) versus the β-positions (C3/C4) of the ether ring.

Hydrogen/Deuterium (H/D) exchange studies utilize isotopically labeled compounds to monitor the movement of hydrogen atoms within or between molecules. nih.govnih.gov This process, often catalyzed by acids or bases, involves the substitution of a hydrogen atom by a deuterium atom from a deuterated source, or vice-versa. nih.gov The rate and position of this exchange provide critical information about the intermediates and mechanisms involved.

In the context of this compound, its use in H/D exchange experiments can reveal the lability of protons at different positions on the THF ring under specific reaction conditions. For instance, in studies of organometallic catalysis, H/D exchange reactions can clarify mechanistic steps. In a study involving a Rh(III)-catalyzed annulation, deuterated methanol (B129727) (CD3OD) was used to probe the reversibility of C-H activation steps. rsc.org While this specific study did not use deuterated THF, the methodology is directly applicable. If a reaction involving this compound were conducted in a protic solvent like methanol, the absence of deuterium incorporation into the solvent or other reagents would suggest that the C-D bonds at the β-positions are not cleaved during the reaction. Conversely, the appearance of deuterium in other molecules would be direct evidence of a C-D bond-breaking event. rsc.org

The fundamental chemistry of H/D exchange is governed by factors like solvent accessibility and the pKa of the C-H bond. acs.org The process can be monitored using techniques like NMR spectroscopy or mass spectrometry, which can distinguish between the light (H) and heavy (D) isotopes. fu-berlin.deacs.org

This table illustrates a hypothetical outcome of an H/D exchange experiment to demonstrate the utility of this compound in mechanistic analysis.

Table 1: Hypothetical H/D Exchange Experiment with this compound

ReactantConditionsObservationMechanistic Implication
This compoundCatalyst A in CH3OHNo deuterium detected in solvent or other products.C-D bonds at β-positions are not cleaved. The reaction likely proceeds via α-C-H activation.
This compoundCatalyst B in CH3OHDeuterium is incorporated into the solvent (CH3OD).A C-D bond at a β-position is broken, suggesting a mechanism involving β-hydrogen abstraction or elimination.

The transformation of cyclic ethers is central to the synthesis of many natural products and biologically active molecules. nih.gov The stereochemical outcome of these reactions is often crucial for the final product's function. Isotopic labeling with compounds like this compound can be a subtle yet powerful method for probing the stereochemical pathways of these transformations.

For example, in the iron-catalyzed ring-expansion of epoxides with alkenes to form substituted tetrahydrofurans, the reaction proceeds through several radical intermediates. nih.gov While this study did not employ deuterated THF, one can envision how this compound could be used as the alkene component in a similar reaction. The position of the deuterium atoms in the final product would reveal information about the regioselectivity of the radical coupling and the stereochemistry of the ring-closing step. If the reaction proceeds through a well-defined transition state, the stereochemical relationship between the substituents on the newly formed ring will be fixed. By analyzing the stereoisomers of the deuterated product, one could differentiate between competing mechanistic pathways, such as those involving concerted versus stepwise bond formation. nih.gov

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. core.ac.uk By measuring the KIE, chemists can gain detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction. researcher.liferesearchgate.net The replacement of hydrogen with deuterium often results in a "normal" KIE (kH/kD > 1), because the greater mass of deuterium gives the C-D bond a lower zero-point energy than the C-H bond, requiring more energy to break. core.ac.uk

The magnitude of the KIE is a sensitive probe of the transition state structure. core.ac.ukescholarship.org A large primary KIE is indicative of a C-H/C-D bond being broken in the rate-determining step of the reaction. researchgate.net Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, provide information about changes in hybridization or steric environment at that position in the transition state. researchgate.net

Studies using deuterated isoprenoid substrates have shown that the magnitude of secondary deuterium KIEs can correlate with the extent of bond formation in the transition state, allowing for a distinction between associative (bond-making and bond-breaking are concerted) and dissociative (bond-breaking precedes bond-making) mechanisms. nih.govacs.org For example, a study on the solvolysis of dimethylallyl derivatives found that δ-secondary KIEs (where the isotope is four bonds away from the reaction center) were significantly larger for dissociative reactions compared to associative ones. acs.org

In the context of this compound, a reaction involving the abstraction of a hydrogen from the β-position would be expected to show a significant primary KIE. Conversely, if the reaction occurs exclusively at the α-position, the KIE (kH/kD4) would be secondary and much smaller, close to unity. This allows for a clear determination of the initial site of chemical attack.

The oxidation of tetrahydrofuran (B95107) is a critical process, both in atmospheric chemistry and as a synthetic tool. magtech.com.cnkaust.edu.sa These reactions often proceed via radical mechanisms, starting with the abstraction of a hydrogen atom to form a THF-yl radical. osti.gov KIE studies are invaluable for understanding these processes.

In the atmospheric degradation of THF, the primary reaction is with hydroxyl (OH) radicals. kaust.edu.sa A 2021 study investigated the kinetics of this reaction using non-deuterated THF, 2,2,5,5-tetradeutero-tetrahydrofuran (THF-α-d4), and perdeuterated-tetrahydrofuran (THF-d8). kaust.edu.saresearchgate.net While this study did not use THF-3,3,4,4-D4 specifically, its results allow for a deconvolution of the KIEs at the α and β positions. The study found that H-atom abstraction occurs from both the α and β sites. kaust.edu.sa

Table 2: Experimental Rate Coefficients for the Reaction of OH Radicals with THF and Deuterated Analogs at 298 K

ReactantRate Coefficient (k) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Kinetic Isotope Effect (k_THF / k_deuterated)
Tetrahydrofuran (THF)1.73 ± 0.23 kaust.edu.saresearchgate.net-
2,2,5,5-tetradeutero-tetrahydrofuran (THF-α-d4)0.85 ± 0.11 kaust.edu.saresearchgate.net2.04
perdeuterated-tetrahydrofuran (THF-d8)0.81 ± 0.12 kaust.edu.saresearchgate.net2.14

Data sourced from Szidarovszky et al. (2021). kaust.edu.saresearchgate.net

In another study on the electrochemical dehydrogenative acetalization of alcohols with THF, a KIE of 1.5 was measured using perdeuterated THF (THF-d8). nih.gov This value, while smaller than in the gas-phase radical reaction, still points to C-H bond cleavage being involved in the rate-determining step of the electrochemical oxidation. nih.gov

Biosynthetic Pathway Elucidation Employing this compound Labeling

Elucidating the biosynthetic pathways of natural products is a complex endeavor essential for understanding how organisms produce intricate molecules and for enabling their production through metabolic engineering. researchgate.netnih.govmdpi.com Isotopic labeling is a cornerstone of this field, allowing researchers to trace the incorporation of simple, labeled precursors into complex final products. researchgate.net

While specific examples of this compound being used to elucidate a biosynthetic pathway are not prominent in the literature, the methodology is well-established. Labeled precursors are fed to an organism (e.g., a plant or fungus), and the resulting natural products are isolated and analyzed by NMR or mass spectrometry to determine the location and extent of isotope incorporation. nih.govmdpi.com

For example, stable isotope tracers like D4-ethanolamine and D9-choline are used to track the flux through different phospholipid biosynthetic pathways. mdpi.com The deuterium labels act as reporters, revealing the relative contributions of competing enzymatic processes. mdpi.com Similarly, if a natural product were hypothesized to be derived from a THF-like moiety, feeding the producing organism with this compound could provide definitive evidence for this hypothesis. If the deuterium atoms are incorporated into the final molecule at the predicted positions, it confirms the precursor-product relationship. The absence of the label would rule out THF as a direct precursor. This approach is crucial for identifying the function of genes and enzymes within a biosynthetic gene cluster. researchgate.net

Computational and Theoretical Studies of Tetrahydrofuran 3,3,4,4 D4

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) in the Tetrahydrofuran (B95107) (THF) ring influences its electronic properties and energy landscape. While the Born-Oppenheimer approximation posits that the potential energy surface is independent of isotopic mass, the vibrational frequencies and zero-point energies (ZPE) are affected, leading to subtle but significant changes in molecular behavior. researchgate.netnih.govacs.org

High-level ab initio calculations, such as coupled-cluster (CC) methods and Density Functional Theory (DFT), have been employed to investigate these effects. For instance, studies on deuterated THF isotopologues (including THF-d4 and the fully deuterated THF-d8) have utilized methods like CCSD(T)/cc-pV(T,Q)Z//MP2/aug-cc-pVDZ to compute accurate energetics for reaction pathways. kaust.edu.sa These calculations are crucial for determining properties like standard enthalpies of formation and adiabatic ionization energies. ni.ac.rs

Table 1: Comparison of Computational Methods for THF Studies This table is a representative summary of methods used in theoretical studies of THF and its isotopologues.

Computational Method Basis Set Properties Studied Application Context
DFT (B3LYP) 6-311+G(2d,2p) Geometry Optimization, Ionization Energies Conformational studies of neutral and cationic states. ni.ac.rs
MP2 aug-cc-pVDZ Geometries, Frequencies Input for higher-level energy calculations (e.g., CCSD(T)). kaust.edu.samdpi.com
CCSD(T) cc-pV(T,Q)Z Reaction Enthalpies, Barrier Heights High-accuracy energetics for reaction kinetics. kaust.edu.sa
G3MP2 / G4MP2 N/A (Composite Method) Adiabatic Ionization Energies, Rate Coefficients Providing reliable thermochemical data. ni.ac.rsresearchgate.net

Molecular Dynamics Simulations of Tetrahydrofuran-3,3,4,4-D4 Systems

Molecular dynamics (MD) simulations bridge the gap between quantum mechanical descriptions of single molecules and the macroscopic behavior of bulk systems. These simulations model the time-dependent evolution of a molecular system, providing a detailed picture of intermolecular interactions, dynamics, and conformational changes. acs.org

MD simulations have been instrumental in studying the interactions between deuterated THF and other molecules, particularly water. The THF-water system is known for its unusual closed-loop miscibility gap, a phenomenon that is sensitive to isotopic substitution. nih.govacs.org Simulations have shown that the ethereal oxygen of THF can act as a hydrogen bond acceptor, forming temporary H-bonds with water molecules. acs.orgaip.org

In studies of THF clathrate hydrates, MD simulations predicted the formation of these host-guest hydrogen bonds. acs.org The formation of a THF-water hydrogen bond can induce a local disruption, or L-type Bjerrum defect, in the intrinsic hydrogen-bonding network of water. acs.orgdiva-portal.org This interaction is thermally activated and influences the reorientational dynamics of the THF molecule within the hydrate (B1144303) cage. aip.orgdiva-portal.org The strength and lifetime of these interactions are subtly affected by deuteration due to changes in vibrational dynamics, which can be captured in simulations that use accurately parameterized force fields. researchgate.netacs.org

The five-membered THF ring is not planar but exists in a continuous series of puckered conformations described by a process called pseudorotation. nih.govresearchgate.net This process involves low-energy transitions between various envelope (C_s symmetry) and twist (C_2 symmetry) forms. nih.govnih.gov The global energy minimum is generally found to be the C_s envelope structure. nih.gov

Development and Validation of Force Fields Incorporating Deuteration Effects

A critical component of accurate MD simulations is the force field, a set of parameters and potential functions that describe the energy of the system as a function of its atomic coordinates. Standard molecular mechanics (MM) force fields often fail to accurately capture the effects of deuteration when a simple mass substitution is used. researchgate.netnih.govosti.gov This is because many force fields are parameterized using mass-dependent quantities, which unintentionally biases them toward a specific isotopologue (usually the fully protiated form). acs.orgacs.org

Research has shown that this "naïve" mass-substitution approach fails to reproduce experimentally observed phenomena, such as the loss of the miscibility gap in THF-d8/water mixtures. nih.govacs.org To address this, isotopologue-corrected force fields have been developed. This involves re-parameterizing the bonded terms (bonds, angles, dihedrals) of the force field using quantum mechanical calculations where the mass of deuterium is used from the outset. acs.org

The process involves:

Performing QM vibrational analysis (frequency calculations) for the deuterated molecule of interest (e.g., THF-d8). acs.org

Using the resulting mass-weighted data to derive distortion energies. acs.org

Fitting new force-field parameters for bond lengths, angles, and dihedrals to these QM-derived energies. acs.org

This approach ensures that the force field accurately represents the vibrational dynamics of the specific deuterated isotopologue. nih.gov The resulting validated force fields can then be used in MD simulations to correctly predict the structural, dynamic, and thermodynamic properties of systems containing this compound. researchgate.netosti.gov

Table 2: Force Field Parameterization Approaches for Deuterated THF

Approach Description Outcome Reference
Naïve Mass Substitution The mass of hydrogen is simply replaced by the mass of deuterium in a standard force field (e.g., CHARMM, AMBER). Fails to reproduce experimental deuteration effects like changes in miscibility and IR spectra. nih.govacs.orgacs.org
Isotopologue-Corrected Reparameterization Bonded force field terms are re-fitted using QM data (e.g., mass-weighted Hessians) calculated specifically for the deuterated molecule. Accurately captures isotope-dependent intramolecular vibrations and subsequent intermolecular interaction effects. researchgate.netnih.govacs.org

Theoretical Prediction of Kinetic Isotope Effects and Reaction Pathways

Kinetic isotope effects (KIEs) are a powerful probe for elucidating reaction mechanisms, as they reveal information about bond breaking and forming in the rate-determining step. researchgate.netosti.gov Theoretical calculations are essential for predicting and interpreting KIEs. mdpi.comrsc.org

For THF, a key atmospheric degradation pathway is its reaction with hydroxyl (•OH) radicals, which proceeds via hydrogen abstraction. kaust.edu.sa Theoretical studies have investigated this reaction for THF and its deuterated isotopologues, including THF-d4 (2,2,5,5-tetradeutero-tetrahydrofuran) and THF-d8. kaust.edu.sa These studies use conventional transition state theory (TST) with input from high-level quantum chemical calculations to determine rate coefficients. kaust.edu.sa

The calculations predict that H-abstraction occurs preferentially at the α-carbons (adjacent to the oxygen), but abstraction at the β-carbons also contributes. Deuterating the ring, as in this compound, would primarily affect the rate of β-abstraction. The KIE (kH/kD) for β-abstraction would be significant, making this pathway slower relative to α-abstraction compared to the non-deuterated molecule.

Similarly, theoretical work on the low-temperature oxidation of THF has identified key reaction sequences, such as the conversion of THF-yl peroxy radicals to hydroperoxy-THF-yl radicals (QOOH) and subsequent reactions. osti.govacs.org Experiments using partially deuterated THF have confirmed a kinetic isotope effect, where deuteration at a specific site alters the product branching ratios, a result that can be explained and quantified by theoretical models of the reaction pathways. osti.gov

Table 3: Compounds Mentioned in the Article

Compound Name
Tetrahydrofuran
This compound
Tetrahydrofuran-d8
2,2,5,5-tetradeutero-tetrahydrofuran
Water
Hydroxyl radical
THF-yl peroxy radical
Hydroperoxy-THF-yl radical

Applications in Advanced Chemical and Materials Research

Role of Tetrahydrofuran-3,3,4,4-D4 in Polymer Synthesis and Characterization

This compound, a deuterated isotopologue of tetrahydrofuran (B95107) (THF), serves as a crucial solvent and analytical tool in polymer science. Its unique properties, stemming from the replacement of hydrogen with deuterium (B1214612) atoms, enable researchers to gain deeper insights into polymerization mechanisms, polymer structure, and polymer-solvent interactions.

Tetrahydrofuran is a versatile solvent for a wide range of polymers, including polyolefins, polyesters, and polystyrenes, making it a suitable medium for polymerization reactions. laballey.com The cationic ring-opening polymerization of tetrahydrofuran itself is a well-studied process that can yield "living" polymers, where the polymerization proceeds without chain termination. researchgate.net This allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net

The use of deuterated THF, such as this compound, is particularly advantageous in mechanistic studies. For instance, in photoinduced living cationic polymerization of THF, the deuterated solvent can help in elucidating the reaction kinetics and the nature of the propagating cationic species through techniques like NMR spectroscopy. cmu.edu By minimizing the solvent signal in ¹H NMR, the signals from the polymer and initiator fragments become clearer, providing valuable information about the polymerization process. The mechanism of THF polymerization is understood to proceed via a cationic pathway, where an oxonium ion acts as the active center. researchgate.net

A study on the photoinduced living cationic polymerization of THF demonstrated the living nature of the polymerization, as evidenced by a linear relationship between polymer conversion and molecular weight. cmu.edu This living character is attributed to the stability of the propagating cationic species. cmu.edu

Polymerization TypeKey Mechanistic FeatureRole of Deuterated THF
Cationic Ring-Opening"Living" polymerization, stable oxonium ion active center researchgate.netAllows for clearer NMR analysis of reaction intermediates and kinetics.
Photoinduced CationicLiving nature with controlled molecular weight cmu.eduFacilitates detailed spectroscopic investigation of the propagating species. cmu.edu

One of the most significant applications of this compound is in neutron scattering studies of polymer systems. acs.org The substantial difference in the neutron scattering cross-sections of hydrogen and deuterium makes selective deuteration a powerful tool for enhancing scattering contrast in techniques like Small-Angle Neutron Scattering (SANS). nih.gov This contrast variation allows researchers to highlight specific components within a complex polymer system. nih.gov

For example, in studies of polymer blends, one polymer component can be deuterated while the other remains protonated. When this blend is dissolved in a deuterated solvent like this compound, the scattering from the solvent can be matched to one of the polymer components, effectively making it "invisible" to neutrons. This allows for the direct observation of the structure and interactions of the other polymer component.

Research has utilized deuterated polymers and solvents to investigate the conformations of polymer chains in bulk amorphous states, a feat not possible with X-ray or light scattering. nih.gov In a study on poly(tetrahydrofuran)-based single-chain nanoparticles, completely deuterated linear copolymer precursors were synthesized to investigate their structure and dynamics using neutron scattering. csic.es

The interactions between a polymer and its solvent are critical in determining the polymer's conformation in solution and the properties of the resulting material. Deuterated solvents like this compound are instrumental in studying these interactions. The Flory-Huggins interaction parameter (χ), which quantifies the compatibility between a polymer and a solvent, can be determined using techniques that often employ deuterated components. osti.gov

The structure of the solvation shell, the layer of solvent molecules immediately surrounding a polymer chain, can be investigated using techniques like neutron scattering with isotopic substitution. rsc.org Understanding the solvation shell is crucial as it can influence the polymer's aggregation behavior and final material properties. rsc.org Molecular dynamics simulations, often validated with experimental data from techniques that use deuterated solvents, can provide detailed insights into the structure and dynamics of these solvation shells. rsc.org

Studies have shown that the relaxation properties of the solvation shell can dictate the formation of regular π–π associations in conjugated polymers, which in turn affects their crystallinity. rsc.org The ability to define and characterize solvation shells is essential for relating solvation properties to chemical phenomena. acs.org

Interaction ParameterDefinitionRole of Deuterated THF
Flory-Huggins (χ) osti.govQuantifies polymer-solvent compatibility. osti.govUsed in experimental techniques to determine χ.
Solvation ShellThe layer of solvent molecules around a polymer. rsc.orgEnables detailed structural and dynamic studies via neutron scattering. rsc.org

Advanced Spectroscopic Tools in Materials Science (e.g., solid-state NMR, neutron scattering)

This compound is a valuable solvent in various advanced spectroscopic techniques used in materials science. In solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are often used to prepare samples and can help in distinguishing signals from the material of interest.

Neutron scattering, as previously discussed, heavily relies on isotopic substitution with deuterium to probe the structure and dynamics of materials. acs.org The significant difference in scattering lengths between hydrogen and deuterium allows for contrast variation, making it possible to study specific parts of a complex system. nih.gov This has been applied to a wide range of materials, including polymer blends, nanoparticles, and biological macromolecules. csic.esku.dk For instance, neutron scattering has been used to study amorphous states derived from clathrate hydrates of deuterated THF. rsc.org

Mechanistic Understanding of Biomass Pretreatment and Solubilization with this compound

The conversion of lignocellulosic biomass into biofuels and valuable chemicals is a key area of sustainable chemistry. Tetrahydrofuran, often in a mixture with water, has emerged as a promising solvent for the pretreatment and liquefaction of biomass. rsc.orgwikipedia.orgnih.gov It aids in the solubilization of lignin (B12514952) and hemicellulose, making the cellulose (B213188) more accessible for further conversion. rsc.org

The use of deuterated THF can provide mechanistic insights into these processes. By employing techniques like NMR and neutron scattering, researchers can track the fate of the solvent and the biomass components during pretreatment. This can help in understanding how THF interacts with lignin and carbohydrates, leading to their fractionation and solubilization. For example, studies have shown that THF can disrupt the hydrogen bonding network within cellulose, promoting its dissolution. researchgate.net A two-step liquefaction process using a THF-water mixture has been shown to effectively extract lignin and recover xylose in a mild pretreatment step. rsc.org

Deuterated Tetrahydrofuran in the Study of Organometallic Complexes and Reaction Intermediates

Deuterated solvents are indispensable in NMR spectroscopy for the characterization of chemical compounds, and Tetrahydrofuran-d8 is frequently used in organometallic chemistry. pitt.edu It serves as a non-interfering medium for obtaining ¹H and ¹³C NMR spectra of organometallic complexes and reaction intermediates. pitt.edu The chemical shifts of common impurities in THF-d8 have been compiled to aid chemists in identifying contaminants in their reaction mixtures. pitt.edu

THF is a good solvent for many organometallic reagents and is known to coordinate with metal centers, forming transition metal ether complexes. wikipedia.org The use of deuterated THF can help in studying the structure and dynamics of these complexes in solution. For instance, by observing changes in the NMR spectrum of the deuterated solvent upon coordination to a metal center, information about the binding and exchange processes can be obtained. This is crucial for understanding the role of the solvent in organometallic reactions, where it can act not just as a medium but also as a ligand that influences the reactivity of the metal center.

Future Research Trajectories and Methodological Innovations

Development of Novel Synthetic Routes for Highly Enriched Tetrahydrofuran-3,3,4,4-D4 Analogs

The development of efficient and selective methods for the synthesis of highly enriched this compound and its analogs is a critical area for future research. Current synthetic approaches can be multi-step and may not offer the desired level of isotopic purity for all applications. Future efforts will likely concentrate on several key areas:

Catalytic Deuteration: Exploring new transition-metal catalysts for the direct and site-selective deuteration of tetrahydrofuran (B95107) precursors would represent a significant advancement. This could involve the use of iridium, rhodium, or palladium catalysts that can facilitate hydrogen-isotope exchange with high efficiency and regioselectivity.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for deuteration reactions, which often involve reactive reagents or intermediates.

Enzymatic Synthesis: Biocatalytic methods, employing enzymes such as dehydrogenases or reductases, could provide a highly selective and environmentally benign route to enantiomerically pure deuterated tetrahydrofuran analogs.

These advancements will be crucial for making this compound and related compounds more accessible to the broader scientific community, thereby fostering their use in a wider range of applications.

Integration of this compound with Emerging Spectroscopic and Imaging Techniques

The unique spectroscopic properties of this compound, arising from the presence of deuterium (B1214612) at specific positions, make it an ideal candidate for integration with a variety of advanced analytical techniques. Future research in this area is expected to focus on:

Multidimensional NMR Spectroscopy: The simplified proton NMR spectrum of this compound can be advantageous in complex multidimensional NMR experiments, such as NOESY and ROESY, for studying the structure and dynamics of molecules dissolved in it. The absence of proton signals at the 3 and 4 positions can reduce spectral overlap and facilitate the unambiguous assignment of cross-peaks.

Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes this compound a valuable solvent for neutron scattering studies. This technique can provide detailed information about the structure and dynamics of materials at the molecular level, and the selective deuteration of the solvent can be used to highlight specific components of a system.

Vibrational Spectroscopy: The C-D stretching vibrations in this compound occur at a lower frequency than C-H stretching vibrations, providing a distinct spectral window in infrared (IR) and Raman spectroscopy. This can be exploited to study solvent-solute interactions and the dynamics of hydrogen bonding networks without interference from the solvent's C-H vibrations.

Magnetic Resonance Imaging (MRI): While less common, the use of deuterated compounds as tracers or contrast agents in specialized MRI applications is an emerging area. The distinct magnetic properties of deuterium could potentially be leveraged for novel imaging modalities, and the site-specific labeling in this compound could offer advantages in tracking its distribution and metabolism in biological systems.

The integration of this compound with these powerful analytical techniques will enable researchers to gain deeper insights into a wide range of chemical and biological processes.

Advanced Computational Modeling of Deuterium Effects in Complex Chemical Systems

Computational chemistry offers a powerful tool to understand and predict the effects of isotopic substitution on molecular properties and reactivity. Future research in the computational modeling of this compound will likely involve:

Refined Force Fields: The development of more accurate and sophisticated force fields for molecular dynamics (MD) simulations that explicitly account for the quantum mechanical nature of the C-D bond. This will enable more realistic simulations of the structure, dynamics, and thermodynamics of systems containing this compound.

Quantum Mechanical Calculations: The use of high-level quantum mechanical methods, such as density functional theory (DFT) and ab initio calculations, to accurately predict the vibrational frequencies, bond energies, and other properties of this compound. ruc.dk These calculations are essential for interpreting experimental data and for developing a fundamental understanding of deuterium isotope effects.

Hybrid QM/MM Methods: The application of hybrid quantum mechanics/molecular mechanics (QM/MM) methods to study reactions and other processes involving this compound in complex environments, such as in solution or at the active site of an enzyme. These methods allow for a high-level treatment of the region of interest while treating the rest of the system with a more computationally efficient method.

Machine Learning: The use of machine learning algorithms to develop predictive models for deuterium isotope effects based on large datasets of experimental and computational data. This could accelerate the design of new deuterated compounds with desired properties and provide new insights into the factors that govern isotope effects.

These computational advances will provide a deeper understanding of the subtle yet significant effects of site-specific deuteration and will guide the design of new experiments and applications for this compound.

Exploration of New Mechanistic Paradigms Enabled by Site-Specific Deuteration

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, and the site-specific deuteration in this compound offers unique opportunities to probe the intimate details of chemical transformations. Future research is expected to leverage this compound to explore new mechanistic paradigms:

Secondary Kinetic Isotope Effects: The deuterium atoms at the β-positions to the oxygen atom in this compound can be used to probe secondary KIEs. These effects, although smaller than primary KIEs, can provide valuable information about changes in hybridization and steric environment at the transition state of a reaction.

Tunneling Effects: In some reactions, particularly those involving the transfer of a light particle like a proton or a hydrogen atom, quantum mechanical tunneling can play a significant role. The substitution of hydrogen with deuterium can have a profound impact on the tunneling probability, and studies with this compound could help to identify and quantify the contribution of tunneling to reaction rates.

Solvent Isotope Effects: The use of this compound as a solvent allows for the investigation of solvent isotope effects on reaction rates and equilibria. These effects can provide insights into the role of the solvent in stabilizing reactants, transition states, and products, as well as its involvement in proton transfer processes.

Distinguishing Reaction Pathways: In cases where a reaction can proceed through multiple competing pathways, the specific deuteration pattern in this compound can be used as a mechanistic tracer to distinguish between them. By analyzing the isotopic distribution in the products, it is possible to determine the relative contributions of each pathway.

The strategic use of this compound in mechanistic studies will continue to provide a deeper and more nuanced understanding of chemical reactivity, leading to the development of more efficient and selective chemical transformations.

Q & A

Q. How is Tetrahydrofuran-3,3,4,4-D4 synthesized, and what are the critical isotopic labeling considerations?

  • Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of precursor molecules. For example, THF-3,3,4,4-D4 can be prepared by reacting tetrahydrofuran with deuterated reagents (e.g., D₂O or D₂ gas) under controlled conditions using palladium or platinum catalysts. Key considerations include minimizing proton contamination, ensuring reaction homogeneity, and verifying isotopic incorporation via NMR or mass spectrometry (MS). Solvent purity (e.g., using anhydrous THF with stabilizers like BHT) is critical to avoid side reactions .

Q. What analytical techniques are recommended for confirming the isotopic purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ²H NMR can identify residual protons and quantify deuteration levels. For THF-3,3,4,4-D4, the absence of proton signals at positions 3 and 4 confirms isotopic labeling .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects isotopic patterns and validates molecular weight (e.g., m/z shift from 72.11 g/mol for THF to 76.15 g/mol for THF-D4) .
  • Infrared (IR) Spectroscopy : Deuterated C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish labeled compounds from non-deuterated analogs .

Advanced Research Questions

Q. How does deuterium substitution at the 3,3,4,4 positions affect the thermodynamic properties of THF in solvent applications?

  • Methodological Answer : Deuterated THF exhibits altered boiling points, vapor pressures, and phase behaviors due to isotopic mass effects. For instance, THF-D4 has a slightly higher boiling point (~66°C vs. 65°C for THF) and reduced vapor pressure, impacting solvent volatility in reactions. Thermodynamic modeling using equations of state (e.g., NIST-referenced multiparameter equations) can predict these changes, but experimental validation via gas chromatography or calorimetry is essential .

Q. What strategies are employed to resolve contradictions in reaction kinetics data when using THF-3,3,4,4-D4 as a solvent in organometallic reactions?

  • Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) may slow reaction rates due to stronger C-D bonds. To address discrepancies:
  • Control Experiments : Compare reaction outcomes in THF vs. THF-D4 under identical conditions.
  • Computational Modeling : Use DFT calculations to quantify KIE and adjust rate constants .
  • In Situ Monitoring : Techniques like Raman spectroscopy track intermediate species to identify isotopic interference .

Q. How can computational chemistry models be optimized to account for isotopic effects in THF-3,3,4,4-D4 when studying hydrogen bonding networks?

  • Methodological Answer :
  • Force Field Parameterization : Modify existing molecular dynamics (MD) force fields to include deuterium’s mass and bond length differences. Tools like Gaussian or GROMACS enable custom parameterization .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate deuterium’s impact on hydrogen bonding by integrating isotopic data into hybrid QM/MM frameworks .
  • Crystallographic Validation : Compare simulated hydrogen-bond distances with X-ray data from deuterated crystals (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran structures) .

Q. What safety protocols are critical when handling THF-3,3,4,4-D4 in high-temperature reactions?

  • Methodological Answer :
  • Stabilization : Use inhibitor-free THF-D4 for reactions above 60°C to avoid peroxide formation. Alternatively, add stabilizers like BHT (butylated hydroxytoluene) at 250 ppm .
  • Ventilation : Employ inert gas purging (N₂ or Ar) to mitigate explosive vapor accumulation.
  • Toxicological Monitoring : Adhere to OSHA guidelines for THF exposure (200 ppm TWA) and use IRIS-recommended protective equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.